N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

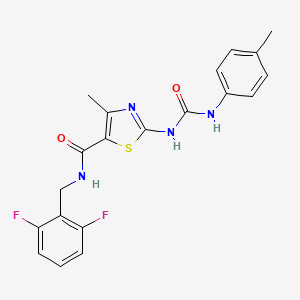

“N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” is a thiazole-based small molecule characterized by a carboxamide backbone, a 2,6-difluorobenzyl substituent, and a p-tolylureido moiety. The 2,6-difluorobenzyl group contributes to lipophilicity and metabolic stability, while the p-tolylureido substituent may influence target binding specificity.

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O2S/c1-11-6-8-13(9-7-11)25-19(28)26-20-24-12(2)17(29-20)18(27)23-10-14-15(21)4-3-5-16(14)22/h3-9H,10H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPVAORYADKQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiazoles

are a type of organic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug).

Biological Activity

N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H19F2N3O

- Molecular Weight : 341.36 g/mol

This thiazole derivative features a unique combination of functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to exhibit strong antiproliferative activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism of action appears to involve the compound's interaction with DNA and topoisomerase II, which are critical targets in cancer therapy.

Study Findings

- Cytotoxicity : The compound demonstrated IC50 values indicating potent cytotoxicity against HepG-2 and MCF-7 cells. Specifically, IC50 values were reported at 15 µM for HepG-2 and 20 µM for MCF-7 cells .

- Mechanism of Action : Molecular docking studies suggest that the compound binds to calf-thymus DNA in an intercalative manner, which correlates with its cytotoxic effects observed in vitro .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Research Insights

- Antibacterial Efficacy : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Comparative Analysis : When compared to standard antibiotics, the thiazole derivative showed comparable or superior activity against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

- Substituent Effects : The presence of difluorobenzyl and p-tolyl groups enhances cytotoxicity and antibacterial properties.

- Thiazole Moiety : The thiazole ring is essential for maintaining biological activity; modifications can significantly alter efficacy.

- Ureido Group : The ureido functional group contributes to the compound's ability to interact with biological targets effectively.

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG-2 | 15 µM | DNA intercalation |

| MCF-7 | 20 µM | Topoisomerase II inhibition | |

| Antimicrobial | Staphylococcus aureus | 8 µg/mL | Bacterial cell wall disruption |

| Escherichia coli | 32 µg/mL | Inhibition of protein synthesis |

Comparison with Similar Compounds

Key Compounds:

Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate ()

- Structural Differences : Incorporates a hydroperoxypropan-2-yl group and phenyl substituents.

- Functional Implications : The hydroperoxy group may confer oxidative reactivity, while phenyl groups enhance hydrophobicity compared to the target compound’s p-tolyl and difluorobenzyl groups.

- Application : Likely explored for antiviral or protease inhibition due to peptide-like extensions .

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () Structural Differences: Features an ethylthiazolylmethyl substituent and additional methyl groups on the ureido moiety. Functional Implications: Increased steric bulk may reduce membrane permeability compared to the target compound. Application: Potential use in enzyme inhibition due to extended hydrogen-bonding motifs .

Data Table: Thiazole-Ureido Derivatives Comparison

Difluorobenzamide Derivatives in Agrochemicals

Key Compounds:

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) () Structural Differences: Replaces the thiazole core with a benzamide backbone. Application: Commercial insecticide .

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) () Structural Differences: Adds a pyridinyloxy group and chlorine atoms. Functional Implications: Enhanced halogen bonding for target specificity in ectoparasite control. **Application: Veterinary acaricide .

Data Table: Difluorobenzamide-Based Compounds

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Target Compound | Thiazole-5-carboxamide | 2,6-difluorobenzyl, p-tolylureido | Research candidate |

| Diflubenzuron | Benzamide | 4-chlorophenyl, 2,6-difluorobenzamide | Insecticide |

| Fluazuron | Benzamide | Chloropyridinyloxy, 2,6-difluorobenzamide | Acaricide |

Thiazole Carboxamides with Aryl Substituents

Key Compound:

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (CAS 921074-49-9, )

- Structural Differences : Replaces the ureido group with a tetrazole ring and furan carboxamide.

- Functional Implications : Tetrazole enhances metabolic stability but reduces hydrogen-bonding capacity compared to the target’s ureido group.

- Application: Potential antimicrobial or kinase inhibitor .

Relugolix Impurity 136 ()

2-((2,6-difluorobenzyl)(ethoxymethyl)amino)-4-((dimethylamino)methyl)-N-(6-methoxypyridazin-3-yl)-5-(4-(3-(6-methoxypyridazin-3-yl)ureido)phenyl)thiophene-3-carboxamide

- Structural Differences : Thiophene core vs. thiazole; additional ethoxymethyl and pyridazinyl groups.

- Functional Implications : Larger molecular weight (~733.79 vs. ~435.4) may reduce bioavailability.

- Application : Pharmaceutical impurity with undefined activity .

Research Findings and Implications

- Thiazole vs.

- Substituent Effects : The p-tolylureido group in the target compound may enhance target selectivity over simpler ureido derivatives (e.g., –2), while the 2,6-difluorobenzyl group balances lipophilicity and metabolic stability .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide?

Answer:

The synthesis of thiazole-5-carboxamide derivatives typically involves multi-step reactions under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation of intermediates. Key steps include:

- Coupling Reactions : Reacting substituted ureido-thiazole intermediates with benzylamine derivatives (e.g., 2,6-difluorobenzylamine) in ethanol or acetonitrile under reflux (6–12 hours).

- Purification : Post-reaction, solvents are removed under reduced pressure, followed by recrystallization in ethanol or methanol to isolate the product. Cold acetic acid or ethyl acetate washes are used to remove unreacted starting materials .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm final structure using , , and HRMS.

Advanced: How can researchers address contradictory biological activity data for this compound across different assays?

Answer:

Contradictions often arise from variations in assay conditions (e.g., pH, cell lines, or enzyme isoforms). Methodological strategies include:

- Standardized Assay Protocols : Use consistent cell lines (e.g., HT-29 for colorectal cancer studies) and control compounds to normalize data .

- Mechanistic Profiling : Conduct kinase inhibition assays (e.g., ATP-binding site competition) to identify off-target effects. Compare results with structurally similar inhibitors like dasatinib derivatives .

- Data Reconciliation : Apply multivariate analysis to correlate structural features (e.g., fluorine substitution at 2,6-positions) with activity trends across studies .

Basic: Which analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

- NMR Spectroscopy : identifies aromatic protons (δ 7.2–8.1 ppm for benzyl groups) and urea NH signals (δ 9.5–10.5 ppm). confirms fluorine substitution patterns (e.g., 2,6-difluoro groups at δ -110 to -120 ppm) .

- HRMS : Validate molecular weight (e.g., calculated for : 447.09 Da) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~14–15 min under standardized conditions) .

Advanced: What strategies improve the pharmacokinetic (PK) profile of thiazole-5-carboxamide derivatives in preclinical models?

Answer:

- Solubility Enhancement : Formulate as solid dispersions with polymers (e.g., PVP-VA64) to increase bioavailability .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., difluorobenzyl) to reduce CYP450-mediated oxidation. Validate via liver microsome assays .

- In Vivo PK Studies : Administer orally to murine models and measure plasma half-life () and AUC using LC-MS/MS. Compare with intravenous dosing to calculate oral bioavailability .

Basic: How should stability studies be designed for this compound under varying storage conditions?

Answer:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions at 40°C/75% RH for 14 days.

- Analytical Monitoring : Use HPLC to track degradation products. Key instability markers include hydrolysis of the urea moiety or thiazole ring oxidation .

- Long-Term Stability : Store lyophilized powder at -20°C in amber vials; reconstitute in DMSO for biological assays to prevent aqueous hydrolysis .

Advanced: How can computational modeling predict the binding mode of this compound to kinase targets?

Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., BCR-ABL or EGFR). Focus on hydrogen bonding between the urea group and kinase hinge region (e.g., Met318 in EGFR) .

- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

- SAR Optimization : Modify the p-tolyl group to enhance hydrophobic interactions with allosteric pockets, guided by electrostatic potential maps .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

- Antiproliferative Assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure. IC values <10 µM warrant further study .

- Enzyme Inhibition : Screen against recombinant kinases (e.g., Src, Abl) using ADP-Glo™ assays. Include staurosporine as a positive control .

- Cytotoxicity : Compare with normal cell lines (e.g., HEK293) to assess selectivity. A selectivity index >10 indicates therapeutic potential .

Advanced: How can researchers elucidate the role of fluorine substituents in modulating biological activity?

Answer:

- Isosteric Replacement : Synthesize analogs with chlorine or hydrogen at the 2,6-positions. Compare IC values in kinase assays to evaluate electronic effects .

- Crystallography : Co-crystallize the compound with target proteins (e.g., PDB: 8ZT) to visualize fluorine-mediated H-bonding or hydrophobic interactions .

- Metabolic Profiling : Use to track in vivo metabolite formation, correlating stability with fluorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.